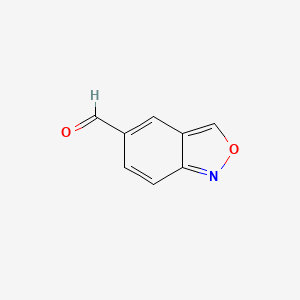

2,1-Benzoxazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,1-Benzoxazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as benzo[d]oxazoles . These are organic compounds containing a benzene ring fused to an oxazole ring. The benzo[d]oxazole moiety is a common structure found in various chemical entities that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives can involve various strategies, including one-pot synthesis methods that may dispense the need for ortho-disubstituted precursors . For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles proceeds via CN formation followed by CO cyclization to form the benzo[d]oxazole ring . Additionally, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to benzo[d]oxazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed using single-crystal X-ray diffraction studies . For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds that generate specific ring structures within the molecule .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-oxo-4H-1 benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of complex products confirmed by X-ray structure analysis . Similarly, the Vilsmeier–Haack reaction can be used to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from hydrazino-1,3-benzoxazole and aromatic acetophenones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,1-Benzoxazole-5-carbaldehyde” include a molecular weight of 147.13 . It is a solid at room temperature . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Benzoxazole derivatives have garnered attention due to their potential as therapeutic agents. Here’s how 2,1-Benzoxazole-5-carbaldehyde fits in:

- Antimicrobial Activity : Researchers have synthesized and evaluated benzoxazole derivatives for their antimicrobial properties . These compounds exhibit promising activity against bacteria and fungi, making them valuable candidates for drug development.

Cancer Research and Treatment

Benzoxazoles have emerged as scaffolds for anticancer agents. Here’s the relevance of 2,1-Benzoxazole-5-carbaldehyde:

- Anticancer Activity : Recent studies highlight the potent anticancer activity of benzoxazole derivatives . These compounds target various metabolic pathways and cellular processes involved in cancer pathology.

Safety and Hazards

The safety information for “2,1-Benzoxazole-5-carbaldehyde” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, such as 2,1-Benzoxazole-5-carbaldehyde, are known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It’s also known to exhibit a wide range of biological activities including antimicrobial , antitumour , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others.

Result of Action

The result of the action of 2,1-Benzoxazole-5-carbaldehyde is dependent on its specific targets and mode of action. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins that are involved in the pathway of cancer formation and proliferation .

Propriétés

IUPAC Name |

2,1-benzoxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBSNKPZRFQGDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1-Benzoxazole-5-carbaldehyde | |

CAS RN |

1369380-78-8 |

Source

|

| Record name | 2,1-benzoxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

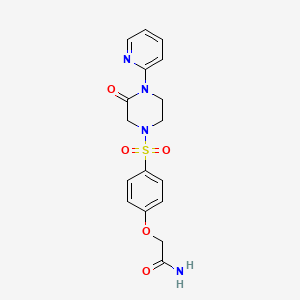

![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)

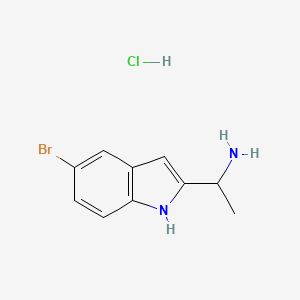

![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)

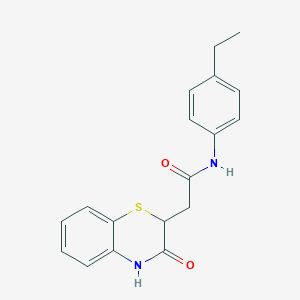

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)

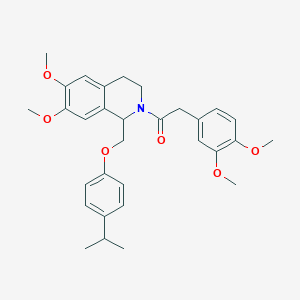

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)